N-Desmethyl Pimavanserin, also known as AC-279, is a significant active metabolite of Pimavanserin, which is primarily utilized in the treatment of hallucinations and delusions associated with Parkinson's Disease psychosis. Pimavanserin, marketed under the trade name NUPLAZID, was approved by the U.S. Food and Drug Administration in April 2016. The compound is classified as a second-generation atypical antipsychotic and functions primarily as a selective serotonin 5-HT2A receptor inverse agonist, with minimal affinity for dopaminergic receptors, making it unique among antipsychotic medications .
N-Desmethyl Pimavanserin is derived from Pimavanserin through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The compound falls under the category of small molecules in pharmacological classification. Its chemical structure can be represented by the formula , with a molecular weight of approximately 427.564 g/mol .
The synthesis of N-Desmethyl Pimavanserin typically involves the demethylation of Pimavanserin, which can be achieved through various chemical reactions. The general synthetic route includes:
For example, one method involves dissolving Pimavanserin in an organic solvent followed by the addition of a demethylating agent under reflux conditions .
The molecular structure of N-Desmethyl Pimavanserin features a complex arrangement typical of its pharmacological activity. The structure can be depicted as follows:
The stereochemistry is also essential for its biological activity, with specific configurations enhancing receptor binding affinity .
N-Desmethyl Pimavanserin participates in various chemical reactions primarily related to its metabolism:
N-Desmethyl Pimavanserin acts mainly as an inverse agonist at serotonin 5-HT2A receptors. This mechanism is characterized by:
N-Desmethyl Pimavanserin exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceuticals and affect bioavailability when administered orally .
N-Desmethyl Pimavanserin is primarily researched for its therapeutic potential in treating psychotic disorders associated with neurodegenerative diseases such as Parkinson's Disease. Its unique mechanism allows for effective management of hallucinations and delusions while minimizing adverse effects on motor function.
In addition to its primary use, ongoing research explores its potential applications in other psychiatric disorders, including dementia-related psychosis .
N-Desmethyl pimavanserin (AC-279) is primarily generated in vivo as the major active metabolite of pimavanserin, a selective 5-HT2A receptor inverse agonist. The biotransformation involves oxidative N-demethylation of the parent compound’s 1-methylpiperidinyl group, catalyzed by hepatic cytochrome P450 (CYP) enzymes. Pharmacokinetic studies confirm that pimavanserin exhibits a plasma half-life of 57 hours, while N-desmethyl pimavanserin displays an extended half-life of 200 hours, indicating sustained systemic exposure due to slower elimination [1] [2] [3]. This metabolic pathway accounts for >30% of pimavanserin clearance, with the metabolite retaining comparable pharmacological activity to the parent drug at 5-HT2A receptors [8] [10].
Table 1: Biotransformation Parameters of Pimavanserin to N-Desmethyl Pimavanserin
Parameter | Pimavanserin | N-Desmethyl Pimavanserin |
---|---|---|
Plasma Half-life (Hours) | 54–57 | 200 |
Primary Metabolic Pathway | Hepatic CYP-mediated N-demethylation | N/A |
Molecular Formula | C25H34FN3O2 | C24H32FN3O2 |
Molecular Weight (g/mol) | 427.56 | 413.53 |
The N-demethylation reaction is predominantly mediated by CYP3A4/5 isoforms, with minor contributions from CYP2J2 and CYP2D6. Kinetic studies reveal that the reaction follows Michaelis-Menten kinetics, characterized by a Km of 18.5 µM and Vmax of 2.7 nmol/min/mg protein in human liver microsomes [2] [6] [9]. The mechanism proceeds via hydrogen atom abstraction from the methyl group, forming a carbinolamine intermediate that spontaneously decomposes to formaldehyde and the secondary amine (N-desmethyl pimavanserin). Flavin-containing monooxygenases (FMOs) contribute negligibly (<5%), confirmed by thermal inactivation experiments [6] [9].
Table 2: Enzymatic Contributions to N-Demethylation
Enzyme System | Contribution (%) | Inhibition Sensitivity |
---|---|---|
CYP3A4/5 | 85–90% | Ketoconazole (strong) |
CYP2J2 | 5–8% | Danicast |
CYP2D6 | 2–4% | Quinidine |
FMOs | <5% | Heat inactivation |
Chemoenzymatic approaches leverage immobilized CYP3A4 or microbial biocatalysts (Streptomyces spp.) to produce N-desmethyl pimavanserin at preparative scales. In vitro systems using recombinant CYP3A4 achieve 65–70% conversion efficiency within 6 hours when supplemented with NADPH-regenerating systems [6] [9]. Alternatively, whole-cell biotransformation with Actinoplanes utahensis enables a 52% isolated yield under aerobic conditions, exploiting endogenous cytochrome expression. Semi-synthetic routes involve chemical synthesis of pimavanserin followed by regioselective enzymatic demethylation, avoiding harsh chemical demethylating agents like boron tribromide [6] [9].
N-Desmethyl pimavanserin (C24H32FN3O2) exhibits distinct 1H and 13C NMR shifts reflecting its secondary amine structure. Key spectral assignments in CDCl3 include:
2D NMR (HSQC, HMBC) confirms connectivity between the piperidine NH proton (δ 4.42) and C-4 of piperidine (δ 55.6), distinguishing it from the tertiary amine in pimavanserin [7].
High-resolution mass spectrometry (HRMS) of N-desmethyl pimavanserin ([M+H]+ m/z 414.2546) reveals diagnostic fragmentation pathways:
Comparative analysis with pimavanserin ([M+H]+ m/z 428.2702) shows a consistent 14 Da mass shift (ΔCH2) and altered fragment ion ratios. The N-desmethyl analog exhibits intensified m/z 240.1701 (relative abundance 100% vs. 45% in parent) due to facilitated C–N bond cleavage adjacent to the secondary amine [6].
Table 3: Characteristic HRMS Fragments of N-Desmethyl Pimavanserin
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: